molecular formula C22H27N5O3 B11612141 N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11612141
M. Wt: 409.5 g/mol
InChI Key: LVOCSHWKVHERTP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring, a phenylcarbamoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-aminoethyl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenylcarbamoyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-N’-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of a piperazine ring and phenylcarbamoyl group, which confer specific binding properties and biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-[2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H27N5O3/c1-17-7-9-19(10-8-17)24-21(29)20(28)23-11-12-26-13-15-27(16-14-26)22(30)25-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,28)(H,24,29)(H,25,30)

InChI Key

LVOCSHWKVHERTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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